

Spectroscopic data (NMR, IR, Mass Spec) for Hexyl isocyanate.

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Compound of Interest

Compound Name: *Hexyl isocyanate*

Cat. No.: *B1205887*

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Spectroscopic Profile of Hexyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **hexyl isocyanate** (CAS No: 2525-62-4), a valuable reagent in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data for **hexyl isocyanate** are presented below.

^1H NMR Data

The proton NMR spectrum of **hexyl isocyanate** provides distinct signals corresponding to the protons of the hexyl chain.

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.29	Triplet	-CH ₂ -NCO (Methylene protons adjacent to the isocyanate group)
1.61	Multiplet	-CH ₂ -CH ₂ -NCO (Methylene protons beta to the isocyanate group)
1.35	Multiplet	-CH ₂ -CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -CH ₂ - (Internal methylene protons)
0.90	Triplet	-CH ₃ (Terminal methyl protons)

Solvent: CDCl₃

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of **hexyl isocyanate**.

Chemical Shift (δ) ppm	Assignment
~122.5	-N=C=O (Isocyanate carbon)
~43.2	-CH ₂ -NCO (Methylene carbon adjacent to the isocyanate group)
~31.2	-CH ₂ -CH ₂ -NCO
~29.8	-CH ₂ -CH ₂ -CH ₂ -NCO
~26.2	-CH ₂ -CH ₃
~22.4	-CH ₂ -CH ₂ -CH ₃
~13.9	-CH ₃ (Terminal methyl carbon)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which has a strong and characteristic absorption band.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2275	Strong	Asymmetric stretching vibration of the -N=C=O group
2960-2850	Medium	C-H stretching vibrations of the hexyl chain
1465	Medium	CH ₂ bending vibration
1378	Medium	CH ₃ bending vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **hexyl isocyanate**, aiding in its identification.

m/z	Relative Intensity	Assignment
127	Moderate	[M] ⁺ (Molecular ion)
99	High	[M - C ₂ H ₄] ⁺
85	Moderate	[M - C ₃ H ₆] ⁺
70	High	[M - C ₄ H ₉] ⁺
56	High	[M - C ₅ H ₁₁] ⁺ (Base Peak)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

A solution of **hexyl isocyanate** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a greater number of scans (e.g., 1024) is generally required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

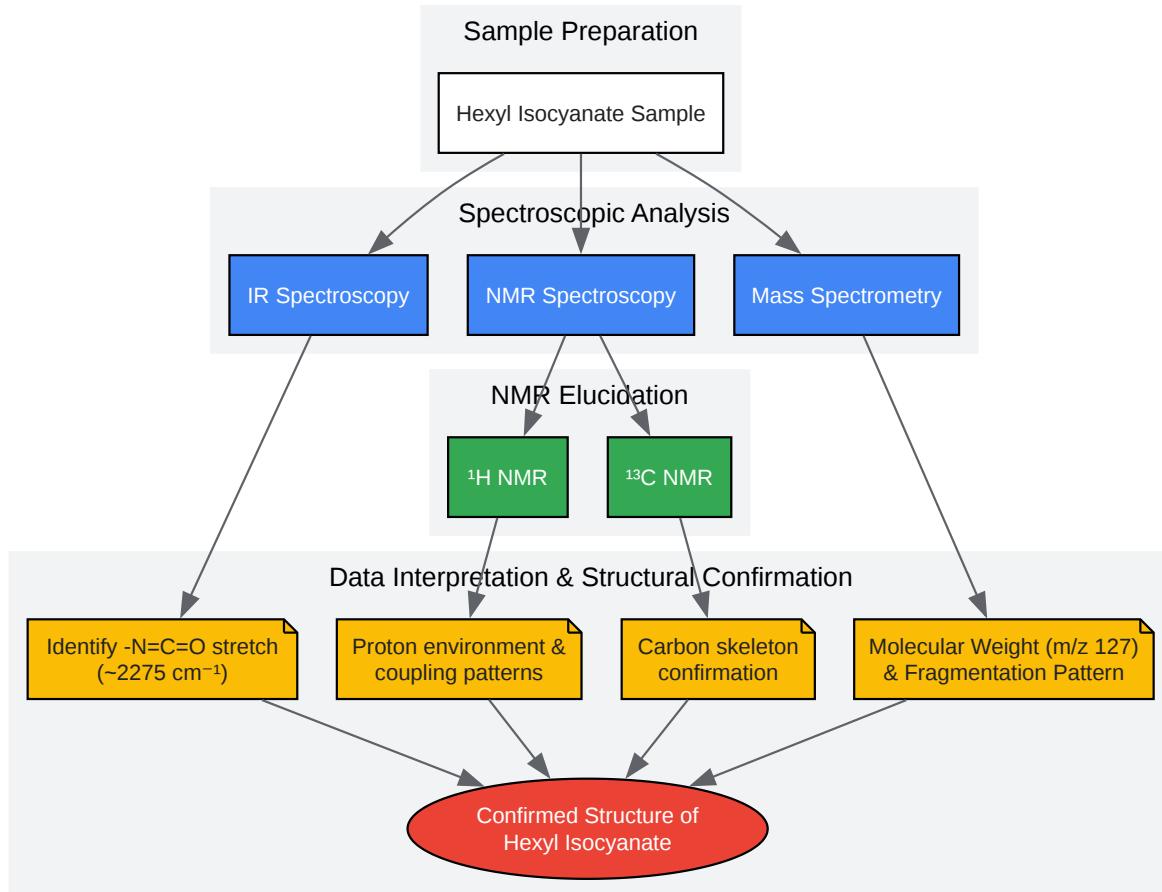
The IR spectrum of neat **hexyl isocyanate** liquid is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} , co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **hexyl isocyanate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron energy of 70 eV is commonly used. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a mass range of approximately m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **hexyl isocyanate**.



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Caption: Workflow for the spectroscopic characterization of **hexyl isocyanate**.

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